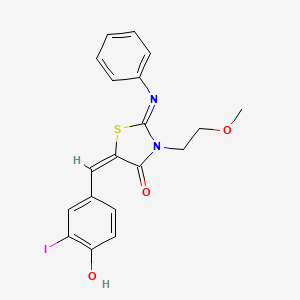![molecular formula C19H31N3O2S B10885846 1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a propyl group and a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol
The sulfonylation of the piperazine ring is achieved by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signaling pathways. This interaction leads to its potential therapeutic effects, such as analgesic and anti-inflammatory properties. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
相似化合物的比较
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE can be compared with other similar compounds, such as:
1-[(4-METHYLPHENYL)SULFONYL]-4-(3-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}PROPYL)PIPERIDINE: This compound has a similar structure but with an additional piperidine ring, leading to different chemical and biological properties.
4-[(4-METHYLPHENYL)SULFONYL]OXYMETHYL 4-METHYLBENZENESULFONATE: This compound contains a similar sulfonyl group but with different substituents, resulting in distinct reactivity and applications.
The uniqueness of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H31N3O2S |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O2S/c1-3-10-20-11-8-18(9-12-20)21-13-15-22(16-14-21)25(23,24)19-6-4-17(2)5-7-19/h4-7,18H,3,8-16H2,1-2H3 |
InChI 键 |
WCTRFTLMDLLWHE-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10885764.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10885776.png)

![2-[(4-nitrophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10885788.png)
![Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B10885794.png)

![4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol](/img/structure/B10885809.png)
![Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10885816.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10885824.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10885838.png)

![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10885854.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885857.png)

